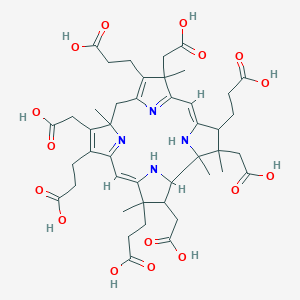
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide, also known as ETAA, is a chemical compound that has been extensively studied in scientific research. It is a member of the tetrazole family of compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide is not fully understood. However, it has been found to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has been found to reduce the levels of reactive oxygen species and lipid peroxidation in the brain. It has also been found to increase the levels of glutathione, which is a major antioxidant in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in animal studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide involves the reaction of 4-ethylphenol with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-ethylphenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(4-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(4-ethylphenoxy)ethyl hydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of sodium ethoxide gives this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C13H17N5O2 |
|---|---|
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-3-10-5-7-11(8-6-10)20-9-12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) |
InChI-Schlüssel |
LIWQNFWERCBSTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)



